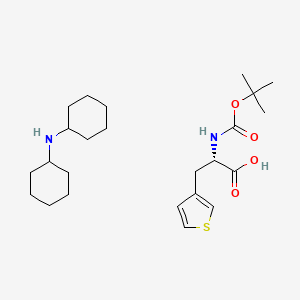

Boc-L-3-thienylalanine dcha

Description

Contextualization as a Non-Canonical Amino Acid (ncAA)

Boc-L-3-thienylalanine is classified as a non-canonical amino acid (ncAA). Unlike the 20 standard proteinogenic amino acids, ncAAs are not naturally encoded in the genetic code of most organisms. However, they are of great interest to scientists as they can be used to introduce novel chemical functionalities into peptides and proteins. The incorporation of ncAAs like Boc-L-3-thienylalanine can lead to peptides with enhanced stability, modified biological activity, and unique structural properties. The thienyl group, in particular, can introduce specific electronic and steric properties into a peptide chain. cymitquimica.com

Stereochemical Considerations and Enantiomeric Forms

The "L" in Boc-L-3-thienylalanine signifies the specific stereoisomer of the amino acid. Amino acids are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, or enantiomers: the L-form and the D-form. In biological systems, the L-form is the naturally occurring and predominantly used enantiomer in protein synthesis. The specific stereochemistry is crucial as it dictates how the amino acid will interact with other molecules, particularly in the highly specific environment of a peptide or protein. The synthesis of the desired enantiomer, in this case, the L-form, is a critical aspect of its production for use in peptide chemistry. nih.gov The corresponding D-form, Boc-D-3-thienylalanine, is also utilized in research for creating peptides with different structural and functional properties. chembk.com

Fundamental Significance as a Building Block in Complex Molecular Architectures

Boc-L-3-thienylalanine DCHA serves as a fundamental building block in the synthesis of complex molecular architectures, most notably in solid-phase peptide synthesis (SPPS). SPPS is a technique that allows for the stepwise assembly of a peptide chain while it is attached to a solid support. iris-biotech.de The Boc protecting group is acid-labile, meaning it can be removed under acidic conditions to allow for the coupling of the next amino acid in the sequence. This process is repeated until the desired peptide is synthesized. The use of Boc-L-3-thienylalanine allows for the precise insertion of a thienyl-containing residue at a specific position within a peptide sequence. This modification can be used to probe protein-protein interactions, design enzyme inhibitors, or create novel biomaterials. chemimpex.com

Detailed Research Findings

The utility of Boc-L-3-thienylalanine and its derivatives is highlighted in various research applications. For instance, the incorporation of thienylalanine into peptides has been shown to influence their conformational preferences and biological activity. The thiophene (B33073) ring can act as a bioisostere for the phenyl ring of phenylalanine, offering a different steric and electronic profile that can lead to improved binding affinity or altered pharmacological properties.

Research has also focused on the synthesis of thienylalanine derivatives. For example, methods have been developed for the synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine derivatives, which can then be converted to their Boc-protected forms. nih.gov Furthermore, advancements in C-H functionalization techniques have provided new routes to synthesize heteroarylalanine derivatives like 2-thienylalanine. acs.org These synthetic advancements expand the toolbox available to chemists for creating novel peptide-based molecules.

The table below summarizes the key chemical properties of Boc-L-3-thienylalanine dicyclohexylammonium (B1228976) salt:

| Property | Value | Source(s) |

| CAS Number | 83825-42-7 | chemimpex.comcusabio.commolbase.comequationchemical.com |

| Molecular Formula | C24H40N2O4S | cusabio.comcreative-peptides.com |

| Molecular Weight | 452.65 g/mol | creative-peptides.com |

| Appearance | White to pale yellow powder | chemimpex.comlookchem.com |

| Purity | ≥98% | chemimpex.comcymitquimica.com |

| Storage Conditions | 0-8 °C | chemimpex.com |

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTVEJPWKBETJW-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to Boc-L-3-thienylalanine

The preparation of Boc-L-3-thienylalanine involves a multi-step process that begins with the synthesis of the amino acid itself, followed by the introduction of the Boc protecting group and subsequent formation of the dicyclohexylammonium (B1228976) (DCHA) salt.

Strategic Application of Boc Protection in Amino Acid Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids in peptide synthesis. masterorganicchemistry.comhighfine.com Its popularity stems from its stability under a variety of reaction conditions, particularly basic and nucleophilic environments, and its facile removal under acidic conditions. semanticscholar.orgorganic-chemistry.org This orthogonality allows for the selective deprotection of the Boc group without affecting other protecting groups that might be present in a complex peptide chain. masterorganicchemistry.comorganic-chemistry.org

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. highfine.comorganic-chemistry.org This reaction, known as N-tert-butoxycarbonylation, effectively masks the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions during subsequent peptide coupling steps. americanpeptidesociety.orgabyntek.com

Chemoselective N-tert-Butoxycarbonylation Techniques

Achieving chemoselectivity during N-tert-butoxycarbonylation is crucial, especially when dealing with amino acids that possess other reactive functional groups. Various methods have been developed to ensure that the Boc group is selectively introduced onto the α-amino group.

Several catalyst-free methods have been reported to be highly chemoselective. For instance, conducting the reaction in water has been shown to yield N-Boc derivatives without the formation of common side products like isocyanates or ureas. organic-chemistry.orgnih.gov This "green chemistry" approach is not only environmentally friendly but also highly efficient, often proceeding at room temperature without the need for acid or base catalysts. organic-chemistry.org Another solvent, glycerol, has also been demonstrated to facilitate catalyst-free and chemoselective N-Boc protection of amines at room temperature. researchgate.net

For amines with lower nucleophilicity, catalytic approaches are often employed. Catalysts such as indium(III) halides, nano-γ-Fe2O3, and perchloric acid adsorbed on silica-gel have proven to be effective for chemoselective N-tert-butoxycarbonylation. semanticscholar.orgorganic-chemistry.orgthieme-connect.de These catalysts often allow the reaction to proceed under mild conditions and with high yields. semanticscholar.orgthieme-connect.de

| Catalyst/Solvent System | Key Advantages | Reference(s) |

| Water | Catalyst-free, environmentally friendly, high chemoselectivity | organic-chemistry.orgnih.gov |

| Glycerol | Catalyst-free, green solvent, high chemoselectivity | researchgate.net |

| Indium(III) halides | High efficiency, solvent-free conditions, high yields | thieme-connect.de |

| Nano-γ-Fe2O3 | Reusable, green catalyst, efficient in water | semanticscholar.org |

| HClO₄–SiO₂ | Reusable, solvent-free, highly efficient | organic-chemistry.org |

Role of Dicyclohexylammonium Salt Formation in Synthetic Accessibility

The formation of a dicyclohexylammonium (DCHA) salt is a common strategy to improve the handling and purification of protected amino acids. bachem.comatamanchemicals.com N-protected amino acids that are oils or are difficult to crystallize in their free acid form can often be readily converted into stable, crystalline DCHA salts. bachem.com This crystalline nature facilitates purification through recrystallization, leading to a product with higher purity. bachem.com

The DCHA salt of Boc-L-3-thienylalanine is formed by reacting the Boc-protected amino acid with dicyclohexylamine (B1670486). This salt formation enhances the stability and solubility of the compound in certain organic solvents, which is advantageous for subsequent synthetic steps. chemimpex.comchemimpex.com Before its use in peptide synthesis, the free acid form of the Boc-amino acid must be liberated from its DCHA salt. This is typically achieved by treating the salt with a dilute acid, such as phosphoric acid, followed by extraction. bachem.comatamanchemicals.com The use of phosphoric acid is preferred over hydrochloric acid to avoid the formation of sparingly soluble dicyclohexylammonium chloride. bachem.comatamanchemicals.com

Chiral Synthesis and Stereoselective Resolution Techniques

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, obtaining enantiomerically pure L-thienylalanine is a critical step. Several methods exist for the asymmetric synthesis and resolution of unnatural amino acids. nih.govrsc.org

One common approach is the resolution of a racemic mixture. This can be achieved through various techniques, including the use of chiral auxiliaries or enzymatic resolution. nih.govfrontiersin.org For example, biocatalysts like Rhodotorula mucilaginosa have been successfully used for the enantioselective resolution of racemic heteroatom phosphonate (B1237965) derivatives, suggesting potential applicability to thienylalanine derivatives. frontiersin.org

Asymmetric synthesis, which aims to directly produce the desired stereoisomer, is another powerful strategy. This can involve methods like asymmetric hydrogenation or the use of chiral catalysts. nih.govrsc.org Chiral phosphoric acids, for instance, have emerged as versatile organocatalysts for the asymmetric synthesis of a wide range of unnatural α-amino acids with high stereochemical control. rsc.org Nickel-catalyzed enantioconvergent cross-coupling reactions of racemic alkyl electrophiles with alkylzinc reagents also provide a route to protected unnatural α-amino acids with good yield and enantiomeric excess. nih.gov

Derivatization Strategies for the Thienylalanine Moiety

The thienylalanine moiety offers opportunities for further chemical modification or derivatization to modulate the properties of the resulting peptide. escholarship.org Derivatization is a common technique used to alter the physicochemical properties of a molecule, such as its volatility for gas chromatography analysis or its biological activity. sigmaaldrich.commdpi.com

For analytical purposes, derivatization is often necessary to analyze amino acids by techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com This typically involves replacing active hydrogens on polar functional groups with nonpolar moieties through processes like silylation. sigmaaldrich.com

In the context of peptide and medicinal chemistry, the thiophene (B33073) ring of thienylalanine can be a site for various chemical transformations. The specific derivatization strategies would depend on the desired properties of the final peptide, such as enhanced receptor binding or improved metabolic stability.

Scale-Up Synthesis and Process Optimization for Research Applications

The transition from a laboratory-scale synthesis to a larger, more practical scale for research applications presents several challenges. Process optimization is crucial to ensure efficiency, cost-effectiveness, and reproducibility. researchgate.netvapourtec.com

For the synthesis of protected amino acids like Boc-L-3-thienylalanine dcha, scale-up efforts would focus on several key aspects. Optimizing reaction conditions, such as solvent choice, reaction time, and temperature, can significantly improve yield and purity. nih.gov The use of flow chemistry is an emerging strategy for the scale-up of peptide synthesis, offering advantages such as improved efficiency and easier process control. vapourtec.com

Furthermore, developing robust and scalable purification methods is essential. While crystallization of the DCHA salt is an effective purification step, optimizing crystallization conditions for large batches is necessary. The development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel, can also contribute to a more streamlined and efficient large-scale synthesis. nih.govacs.org

Integration Within Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Applications

Boc-L-3-thienylalanine dcha is a key component in solid-phase peptide synthesis (SPPS), a technique where a peptide chain is incrementally built upon a solid support. iris-biotech.de This method offers significant advantages, including simplified purification processes, the ability to use excess reagents to drive reactions to completion, and suitability for automation. iris-biotech.de

In SPPS, this compound functions as a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) group on the α-amino group prevents unwanted reactions at this site during the coupling of the carboxylic acid group of the amino acid to the free amino group of the growing peptide chain. organic-chemistry.orgmasterorganicchemistry.com The DCHA salt needs to be converted to the free acid form before it can be used in coupling reactions. peptide.com This is typically achieved by treatment with an acid. Once the Boc-L-3-thienylalanine is activated, it can be coupled to the resin-bound peptide. Following the coupling step, the Boc protecting group is removed with a mild acid, such as trifluoroacetic acid (TFA), to expose a new N-terminal amine for the next coupling cycle. masterorganicchemistry.com This iterative process of deprotection and coupling allows for the precise assembly of the desired peptide sequence.

The Boc protecting group is a key element of an orthogonal protection strategy in peptide synthesis. organic-chemistry.org Orthogonality in this context means that different protecting groups can be removed under distinct chemical conditions without affecting each other. sigmaaldrich.com The Boc group is acid-labile, meaning it is removed by acids like TFA. organic-chemistry.orgsigmaaldrich.com This is in contrast to other protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile (removed by bases like piperidine), and benzyl (B1604629) (Bzl) groups, which are often removed by hydrogenolysis. iris-biotech.deorganic-chemistry.org

This compatibility allows for complex peptide synthesis, including the creation of branched or cyclic peptides, where specific side-chain modifications are required. For instance, while the N-terminal Boc group is removed at each step of peptide elongation, other acid-stable but base-labile or hydrogenolysis-labile protecting groups on amino acid side chains remain intact until the final cleavage from the resin. sigmaaldrich.com

The use of the Boc protecting group in conjunction with appropriate coupling reagents helps to minimize unwanted side reactions during peptide elongation. One common side reaction in peptide synthesis is racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. The choice of coupling method and additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, can help to suppress racemization.

Other potential side reactions include the formation of diketopiperazines, particularly when coupling the third amino acid residue, and aspartimide formation if aspartic acid is present in the sequence. peptide.com The strategic use of protecting groups and optimized reaction conditions are crucial for preventing these and other side reactions, ensuring the synthesis of the target peptide with high purity. peptide.comub.edu

Solution-Phase Peptide Synthesis Methodologies

While SPPS is widely used, this compound is also applicable in solution-phase peptide synthesis. peptide.com In this classical approach, the peptide is synthesized in a homogenous solution. Each intermediate peptide is isolated and purified before proceeding to the next coupling step. This method can be more labor-intensive than SPPS but is sometimes preferred for large-scale synthesis or for peptides that are difficult to assemble on a solid support. The principles of protection, coupling, and deprotection remain the same as in SPPS. nih.gov

Advanced Peptide Bond Formation Protocols

The formation of the peptide bond between Boc-L-3-thienylalanine and the growing peptide chain can be achieved through various advanced protocols. youtube.commdpi.com These protocols often involve the use of specific coupling reagents to activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the N-terminal amine of the peptide chain.

Common classes of coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like HOBt to improve efficiency and reduce side reactions. peptide.com

Phosphonium salts: like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). peptide.comnih.gov

Uronium/Guanidinium salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.com

The choice of coupling reagent can depend on factors such as the specific amino acid sequence, the scale of the synthesis, and the desire to minimize racemization. nih.gov

Synthesis of Thienyl-Modified Peptides and Peptidic Constructs

The primary application of this compound is in the synthesis of peptides containing a thienylalanine residue. chemimpex.com The incorporation of this unnatural amino acid can confer unique properties to the resulting peptide. The thienyl group, a sulfur-containing aromatic ring, can influence the peptide's conformation, lipophilicity, and interaction with biological targets. chemimpex.comnih.gov These modified peptides are valuable tools in drug discovery and structural biology, as the thienyl group can enhance binding affinity to specific receptors or enzymes and improve the peptide's metabolic stability. chemimpex.com The synthesis of such thienyl-modified peptides follows the general principles of peptide synthesis, with the key step being the incorporation of Boc-L-3-thienylalanine at the desired position in the peptide sequence. chemimpex.com

Design and Engineering of Peptidomimetics and Bioactive Analogs

Development of Peptide Ligand Mimetics Incorporating Boc-L-3-thienylalanine

The unique structural features of Boc-L-3-thienylalanine make it a valuable component in the creation of novel peptide ligand mimetics. These engineered molecules are designed to bind to specific biological targets with high affinity and selectivity, similar to their natural counterparts. sigmaaldrich.comgoogle.com

A significant challenge in the development of therapeutic peptides is their susceptibility to degradation by proteases, enzymes that break down proteins and peptides. semanticscholar.orgresearchgate.net The incorporation of unnatural amino acids like Boc-L-3-thienylalanine can significantly enhance the stability of peptides. frontiersin.orgnih.gov The thienylalanine residue, with its aromatic thiophene (B33073) side chain, introduces steric hindrance and alters the peptide backbone conformation, making it less recognizable to proteolytic enzymes. frontiersin.orgresearchgate.net This modification can lead to a longer half-life in the body, a crucial factor for therapeutic efficacy. google.com

Quantum mechanical calculations and molecular dynamics simulations have been employed to study the conformational properties of peptides containing thienylalanine. researchgate.net These studies have shown that the introduction of this amino acid can help stabilize specific secondary structures, such as helical conformations, which can be important for biological activity. semanticscholar.orgresearchgate.net For instance, replacing natural amino acids with β-3-thienylalanine in a nanotube structure was shown to enhance the stability of the tubular nanostructure. researchgate.net

A study on the antimicrobial peptide Pep05 demonstrated that substituting L-amino acid residues with various D- and unnatural amino acids, including L-thienylalanine, enhanced the peptides' stability against proteases. frontiersin.orgnih.gov

The incorporation of Boc-L-3-thienylalanine not only improves stability but also allows for the fine-tuning of a peptide's biological activity. sigmaaldrich.comsemanticscholar.org The thiophene ring can participate in various non-covalent interactions, such as π-stacking, which can influence how the peptide binds to its target receptor. researchgate.net By strategically placing this amino acid within a peptide sequence, researchers can modulate its binding affinity and specificity. rsc.orgnih.gov

For example, in the development of antimicrobial peptides (AMPs), the substitution of canonical amino acids with L-thienylalanine has been shown to impact antimicrobial activity and toxicity. frontiersin.orgnih.gov In one study, a derivative of the AMP Pep05, named UP09, which contained L-thienylalanine, exhibited improved in vivo activity. frontiersin.org This highlights the potential of using this unnatural amino acid to create more potent and less toxic therapeutic agents. semanticscholar.org

Furthermore, the thiophene group can be chemically modified to introduce other functional groups, providing a versatile platform for creating a diverse library of peptide analogs with a wide range of biological activities. mdpi.com

Table 1: Research Findings on Peptides Incorporating Thienylalanine

| Peptide/Analog | Modification | Key Finding | Reference |

|---|---|---|---|

| Antimicrobial Peptide (AMP) Derivative UP09 | Incorporation of L-thienylalanine and a single Aib residue at the N-terminus. | Showed remarkably enhanced plasma stability and improved activity in vivo. | frontiersin.org |

| Tubular Nanostructure | Substitution of natural residues with β-3-thienylalanine. | Enhanced the stability of the tubular nanostructure and formed a π-stacking ladder. | researchgate.net |

| Icatibant (bradykinin antagonist) | Contains thienylalanine among other unnatural amino acids. | Systematic modification of the parent bradykinin (B550075) led to a potent peptidomimetic drug. | rsc.org |

Incorporation into Non-Natural Polypeptide Analogs

The utility of Boc-L-3-thienylalanine extends to the synthesis of non-natural polypeptide analogs, which are polymers made of amino acids not found in the 20 common proteinogenic amino acids. acs.orgnih.gov These analogs offer a way to create materials and therapeutics with novel properties. unimi.it

Hybrid peptides that contain both α- and β-amino acids are of significant interest because they can adopt unique and stable secondary structures. unimi.itnih.govrsc.org The incorporation of β-amino acids, such as a β-thienylalanine derivative, into a peptide chain can induce the formation of novel helical and sheet-like structures that are resistant to enzymatic degradation. sigmaaldrich.comnih.gov

Conformational studies on hybrid peptides have shown that even the insertion of two consecutive β-amino acid residues into a polypeptide helix can be achieved without causing significant structural distortion. nih.gov This allows for the design of peptidomimetics with predictable three-dimensional structures, which is crucial for their interaction with biological targets. unimi.itnih.gov

To improve the pharmacokinetic profiles of peptide-based drugs for research purposes, various chemical modification strategies are employed. rsc.orgresearchgate.net One common approach is PEGylation, which involves attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. acs.org This increases the molecule's size, which can reduce its clearance by the kidneys and protect it from enzymatic degradation, thereby extending its half-life in the bloodstream. acs.org

Other strategies to enhance the pharmacokinetic properties of peptides containing unnatural amino acids include:

N-terminal acetylation and C-terminal amidation: These modifications block the ends of the peptide, making them less susceptible to exopeptidases. nih.gov

Cyclization: Creating cyclic peptides can improve stability and may lock the peptide into its bioactive conformation. mdpi.com

Lipidation: The attachment of fatty acids can enhance the peptide's association with plasma proteins like albumin, prolonging its circulation time. acs.org

Utilization as Conformational Constraints and Molecular Scaffolds

The rigid structure of the thiophene ring in Boc-L-3-thienylalanine makes it an excellent tool for introducing conformational constraints into a peptide sequence. sigmaaldrich.comgoogle.com By restricting the rotational freedom of the peptide backbone, this amino acid can help to pre-organize the peptide into a specific conformation that is optimal for binding to its target. researchgate.netgoogle.com This can lead to a significant increase in binding affinity and selectivity.

Furthermore, molecules like thienylalanine can be used as building blocks for creating molecular scaffolds. sigmaaldrich.compsu.edu These are core structures onto which different functional groups or peptide chains can be attached to create complex, highly ordered molecular assemblies. psu.eduplos.org This approach is valuable for developing artificial receptors, asymmetric catalysts, and new materials with tailored properties. psu.edu

Construction of Rigid Amino Acid and Peptide Turn Mimetics

The strategic incorporation of non-canonical amino acids is a cornerstone in the design of peptidomimetics—molecules engineered to mimic natural peptides but with enhanced therapeutic properties like stability and receptor affinity. nih.govnih.gov One such non-canonical building block, Boc-L-3-thienylalanine dcha, serves as a valuable reagent in the construction of conformationally rigid peptide structures, particularly in the formation of peptide turn mimetics. enamine.net

The core of this molecule is L-3-thienylalanine, an analog of phenylalanine where the phenyl ring is replaced by a thiophene ring. This substitution is not merely an isosteric replacement but a strategic modification that introduces unique conformational and electronic properties. nih.gov The thiophene moiety, with its distinct size, aromaticity, and potential for specific interactions, can influence the peptide backbone to adopt and maintain a constrained geometry. nih.govresearchgate.net This is crucial for mimicking the secondary structures of biologically active peptides, such as β-turns, which are pivotal for molecular recognition at receptors. enamine.netnih.govnih.gov

The "Boc" group (tert-butoxycarbonyl) is a widely used protecting group for the amine function of the amino acid. fengchengroup.compeptide.com It prevents unwanted reactions during the controlled, stepwise synthesis of a peptide chain and is typically removed in a subsequent step. fengchengroup.commdpi.com The dicyclohexylamine (B1670486) (DCHA) salt form enhances the compound's stability and improves its handling properties, rendering it a stable, crystalline solid that is amenable to standard laboratory procedures. chemimpex.com

The primary utility of incorporating L-3-thienylalanine into a peptide sequence is to induce conformational rigidity. enamine.net Flexible peptides often exist as an ensemble of different conformations in solution, which can lead to reduced binding affinity and specificity for their biological targets. By introducing a rigidifying element like L-3-thienylalanine, the peptide is encouraged to adopt a more defined and stable three-dimensional structure. nih.gov Molecular modeling and spectroscopic studies have shown that the presence of thienylalanine can drive the formation of well-defined, turn-like structures in peptides, even in dilute solutions. nih.govunimi.it These turns are often stabilized by intramolecular hydrogen bonds and hydrophobic interactions involving the thienyl side chain. nih.govmdpi.com

Research into peptides containing thienylalanine has demonstrated that this modification can lead to the formation of stable β-sheet-rich structures and other folded conformations. nih.gov The replacement of natural amino acids, like phenylalanine, with L-3-thienylalanine can result in peptidomimetics with higher activity and increased biological stability against enzymatic degradation. nih.gov This approach of using conformationally rigid amino acids is a powerful tool for controlling the three-dimensional shape of a peptidomimetic, which is a critical factor in optimizing its biological activity and developing new therapeutic candidates. enamine.net

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder. chemimpex.com Its formulation as a dicyclohexylammonium (B1228976) salt contributes to its improved solubility and stability, which is advantageous for its application in various chemical reactions and formulations during peptide synthesis. chemimpex.com

| Property | Value | Source |

| CAS Number | 83825-42-7 | chemimpex.comcusabio.comcymitquimica.com |

| Molecular Formula | C24H40N2O4S | cusabio.com |

| Molecular Weight | 452.3 g/mol | chemimpex.com |

| Form | Lyophilized Powder | cusabio.com |

| Purity | ≥ 98% | chemimpex.comcymitquimica.com |

| Storage Temperature | 0-8 °C | chemimpex.com |

Structural and Functional Studies in Biomolecular Systems

Elucidation of Protein Structure-Function Relationships

The incorporation of Boc-L-3-thienylalanine dcha into peptide chains is a key strategy for unraveling the complex relationship between protein structure and function. By strategically replacing natural amino acids with this analog, researchers can probe the intricate details of protein folding, stability, and intermolecular interactions. This targeted modification allows for a profound exploration into the molecular foundations of how proteins operate, which is critical for understanding their biological roles. The insights gained from these studies lay the groundwork for designing novel therapeutic agents that can modulate protein activity. The specificity of these interactions is often dictated by the hydrophobic and electrostatic properties of the residues involved. uodiyala.edu.iq

Investigations into Enzyme-Substrate Interactions and Protein Folding Dynamics

This compound is valuable in the study of enzyme interactions and the dynamics of protein folding. chemimpex.com The process of a protein folding into its specific three-dimensional native structure is fundamental to its function and is dictated by the amino acid sequence. nih.gov Understanding the pathways and kinetics of folding is a central challenge in biochemistry. nih.gov Molecular dynamics (MD) simulations have become an essential tool for studying these pathways in silico, from completely unfolded structures to their native state. nih.gov

Application in Substrate Optimization and Enzyme Inhibition Profiling

The development of enzyme inhibitors is a cornerstone of pharmaceutical research, with protease inhibitors being a particularly successful area. scribd.com this compound is utilized in the creation of peptide mimetics and analogs that can be used for substrate optimization and to profile enzyme inhibition. The introduction of this non-natural amino acid can alter the binding characteristics of a peptide, potentially leading to enhanced potency and selectivity for a target enzyme. chemimpex.com

This approach is part of a broader strategy in medicinal chemistry to develop novel drugs. chemimpex.com Enzyme inhibition profiling helps in identifying lead compounds for therapeutic development. By systematically modifying peptide sequences with analogs like this compound, researchers can map the substrate-binding site of an enzyme and design more effective inhibitors. This has been a fertile area of discovery for the pharmaceutical industry, leading to a number of clinically approved drugs. scribd.com

Probing Molecular Recognition and Binding Affinities

Molecular recognition, the specific interaction between two or more molecules, is fundamental to nearly all biological processes. This compound is employed in studies aimed at probing these recognition events and quantifying binding affinities. chemimpex.com The thienyl group can enhance binding to specific receptors, making it a valuable component in the development of novel pharmaceuticals. chemimpex.com

Competitive binding assays are a common method to determine the affinity of a compound for a receptor. google.comjustia.com For instance, in such assays, a labeled ligand competes with the test compound for binding to a receptor, and the affinity can be calculated. google.comjustia.com The unique structure of this compound makes it a candidate for studying neurotransmitter systems and other receptor-ligand interactions. chemimpex.com The hydrophobic residues within a peptide are often critical for the specificity of these binding events. uodiyala.edu.iq

| Research Area | Application of this compound | Key Findings |

| Drug Development | Used to create peptides with thienyl modifications. | Can improve binding affinity to specific receptors. chemimpex.com |

| Neurochemistry | Incorporated into molecules to study neurotransmitter systems. | Provides insights into neurological disorders and potential therapeutic targets. chemimpex.com |

| Receptor Binding | Used in competitive binding assays for Y receptors. | PYY agonists can bind with affinities in the nanomolar range. google.comjustia.com |

Role in Exploring Thienyl-Containing Motifs in Biomolecular Contexts

The inclusion of a thienyl group, an aromatic heterocyclic motif, introduces unique electronic and steric properties into a peptide backbone. This compound serves as a crucial building block for synthesizing peptides that contain these thienyl modifications, allowing for the exploration of their role in biological activity. chemimpex.com The term "thienyl" can refer to either a 2- or 3-thienyl substituent. google.com

The structural characteristics of thienyl-containing compounds are explored in medicinal applications, with the potential to lead to breakthroughs in treating various diseases. chemimpex.com These motifs are found in various pharmacologically active compounds, and their incorporation into peptides can enhance interactions with biological targets. chemimpex.comgoogle.com For example, their presence can influence the binding to integrins, which are receptors involved in processes like angiogenesis. google.com The exploration of such non-natural motifs is a key strategy in the design of new bioactive molecules. chemimpex.com

Analytical Characterization Methodologies

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental in the analysis and purification of Boc-L-3-thienylalanine dcha. These techniques separate the compound from impurities and can distinguish between its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of this compound, with a particular emphasis on its chiral purity. chemimpex.com The presence of the D-enantiomer can be an impurity in the L-amino acid derivative, arising either from the starting materials or during the synthesis process. digitellinc.com Chiral HPLC methods are specifically designed to separate these enantiomers, providing a quantitative measure of the enantiomeric excess.

For Boc-protected amino acids, specialized chiral columns are employed. scas.co.jp These columns contain a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. The choice of the chiral column and the mobile phase composition are critical for achieving optimal separation. For instance, Pirkle-type and urea-type chiral columns have been shown to be effective for separating Boc-amino acids. scas.co.jp The detection is typically performed using a UV detector, as the thienyl group and the Boc-protecting group absorb UV light. The purity is often reported to be ≥98% or ≥99% based on HPLC analysis. chemimpex.com

A common approach involves using a reversed-phase column in conjunction with a chiral derivatizing agent. fujifilm.com This indirect method converts the enantiomers into diastereomers, which can then be separated on a standard achiral column. However, direct methods using chiral columns are often preferred for their simplicity and accuracy. The development of advanced HPLC techniques, such as two-dimensional HPLC combining a reversed-phase column with a chiral column, further enhances the resolution and sensitivity of chiral purity analysis. fujifilm.com

Principles of Separation for Amino Acid and Peptide Derivatives

The separation of amino acid and peptide derivatives like this compound by chromatography relies on the differential partitioning of the analyte between a stationary phase and a mobile phase. The physicochemical properties of the derivative, such as polarity, size, and charge, govern its interaction with the chromatographic system.

In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid). More hydrophobic molecules, like this compound with its bulky Boc and thienyl groups, will have a stronger affinity for the stationary phase and thus a longer retention time. The dicyclohexylammonium (B1228976) (dcha) salt form can influence its solubility and chromatographic behavior.

For chiral separations, the principle of diastereomeric interaction is key. The chiral stationary phase creates a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes. The difference in the stability of these complexes for the L- and D-enantiomers results in different retention times, allowing for their separation. scas.co.jp These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Advanced Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound. It provides precise information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like amino acid derivatives. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

This technique is particularly useful for confirming the molecular weight of this compound. The expected molecular weight for the free acid (C12H17NO4S) is approximately 271.33 g/mol , and for the dcha salt (C24H40N2O4S), it is around 452.3 g/mol . cymitquimica.com ESI-MS can readily detect the protonated molecule [M+H]+ or other adducts, providing a highly accurate mass measurement that helps to confirm the elemental composition. ESI can be coupled with liquid chromatography (LC-ESI-MS) to provide both separation and mass analysis in a single run, which is a powerful method for purity assessment and impurity identification. digitellinc.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is highly effective for analyzing a wide range of molecules, including peptides and their derivatives. nih.gov In MALDI, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions. The time-of-flight (TOF) analyzer then separates these ions based on their mass-to-charge ratio.

MALDI-TOF MS is known for its high sensitivity and ability to analyze complex mixtures. It is particularly useful for confirming the molecular weight of the intact this compound and for analyzing peptides synthesized using this derivative. nih.gov The resulting mass spectrum typically shows the molecular ion with high intensity, providing clear confirmation of the compound's identity.

Fragmentation Analysis and Isotopic Labeling Studies

Tandem mass spectrometry (MS/MS) is used for fragmentation analysis, which provides detailed structural information about the molecule. In this technique, a specific ion (the precursor ion) is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, fragmentation analysis would reveal characteristic losses, such as the loss of the Boc group (a loss of 100 Da) or cleavage of the amino acid side chain. This detailed structural fingerprint is invaluable for unambiguous identification.

Isotopic labeling studies, while less common for routine characterization, can be a powerful tool in mechanistic studies or for quantitative analysis. By incorporating stable isotopes (e.g., 2H, 13C, 15N) into the molecule, researchers can trace its fate in chemical reactions or biological systems. For instance, hydrolyzing a peptide in a deuterated acid can help to correct for any racemization that occurs during the sample preparation step for chiral analysis. digitellinc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a thorough conformational analysis.

1D NMR Spectroscopy:

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, distinct signals would be observed for the protons of the tert-butoxycarbonyl (Boc) protecting group, the α-proton, the β-protons of the alanine (B10760859) backbone, the thienyl ring protons, and the protons of the dicyclohexylamine (B1670486) (dcha) counter-ion. The chemical shifts (δ) of the amide (NH) proton and the α-proton are particularly sensitive to the local conformation and hydrogen bonding. researchgate.netmdpi.com Temperature-dependent ¹H NMR studies can also be conducted to investigate the stability of different conformers and the presence of intramolecular hydrogen bonds. researchgate.net

2D NMR Spectroscopy: To gain deeper insights into the spatial arrangement of the atoms, various 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. For this compound, COSY would establish the connectivity within the alanine and dicyclohexyl moieties. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for conformational analysis as it detects through-space correlations between protons that are close to each other, irrespective of whether they are connected by chemical bonds. rsc.org For instance, NOE cross-peaks between the Boc group protons and protons on the amino acid backbone, or between the thienyl ring protons and the backbone, would provide critical distance constraints to define the preferred conformation around the rotatable bonds. mdpi.comrsc.org The analysis of these NOE patterns allows for the determination of the relative orientation of the side chain and the backbone.

By integrating the data from these NMR experiments, researchers can build a detailed model of the predominant conformation(s) of this compound in solution. This includes the torsional angles (phi, psi, and chi) that define the backbone and side-chain orientations.

| NMR Technique | Information Yielded for this compound |

| ¹H NMR | Chemical environment of protons, preliminary conformational insights from chemical shifts. researchgate.netmdpi.com |

| ¹³C NMR | Confirmation of carbon framework and structural integrity. mdpi.comnih.gov |

| COSY | Proton-proton scalar coupling networks, confirming covalent structure. mdpi.com |

| NOESY | Through-space proton-proton proximities, essential for determining 3D conformation. mdpi.comrsc.org |

Other Spectroscopic and Biophysical Techniques for Molecular Characterization

Beyond NMR, a suite of other spectroscopic and biophysical methods is essential for a complete molecular characterization of this compound and peptides derived from it.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational bands would confirm the presence of the N-H and C=O groups of the urethane (B1682113) (Boc) and carboxylate moieties, as well as vibrations associated with the thienyl and cyclohexyl rings. google.comgoogle.comnih.gov In peptide applications, the amide I and amide II bands in the IR spectrum are particularly sensitive to the secondary structure (e.g., α-helix, β-sheet) of the peptide backbone. researchgate.netuoa.gr

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a highly sensitive technique for studying the secondary structure of chiral molecules, particularly peptides and proteins. uoa.grmpg.de While a single protected amino acid like this compound would have a CD signal, the technique is most powerful when this amino acid is incorporated into a peptide chain. The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) can reveal the presence of ordered structures like α-helices or β-sheets. researchgate.netuoa.grscispace.com The aromatic side chain of the thienyl group can also contribute to the CD spectrum. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to verify the chemical formula (C₂₄H₄₀N₂O₄S). nih.gov When incorporated into peptides, MS and tandem MS (MS/MS) are invaluable for sequence verification. nih.gov

X-ray Crystallography: While NMR provides information about the solution-state conformation, X-ray crystallography can determine the precise three-dimensional structure of the molecule in the solid state, provided that suitable single crystals can be grown. This technique would yield highly accurate bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecular conformation in the crystalline form. This information can be complementary to the solution-state data from NMR.

| Technique | Application in Characterization |

| FT-IR Spectroscopy | Identification of functional groups and analysis of peptide secondary structure. google.comgoogle.comnih.govresearchgate.netuoa.gr |

| Circular Dichroism (CD) | Determination of secondary structure in peptides containing the amino acid. researchgate.netuoa.grmpg.descispace.com |

| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. nih.gov |

| X-ray Crystallography | Precise determination of the three-dimensional structure in the solid state. |

Together, these analytical methodologies provide a comprehensive framework for the characterization of this compound, from its basic chemical identity to its detailed conformational preferences and its influence on the structure of larger biomolecules.

Emerging Research Applications and Future Directions

Development of Novel Chemical Tools for Biological Investigations

While direct applications of Boc-L-3-thienylalanine dcha in creating chemical tools are still emerging, the incorporation of unnatural amino acids with unique side chains is a well-established strategy for developing probes to study biological systems. The thienyl group, with its specific electronic and steric properties, has the potential to be utilized in the design of peptide-based fluorescent probes or affinity labels. These tools could enable researchers to investigate protein-protein interactions, enzyme mechanisms, and other cellular processes with greater precision.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for discovering new drug leads and functional materials by synthesizing and screening large libraries of compounds. This compound can serve as a unique building block in the creation of diverse peptide libraries. nbinno.comchemimpex.com The introduction of the thienylalanine residue at various positions within a peptide sequence can significantly expand the chemical space of a library, increasing the probability of identifying molecules with desired biological activities or material properties.

| Library Type | Potential Advantage of Incorporating L-3-thienylalanine | Screening Application |

|---|---|---|

| Peptide-based Drug Discovery Library | Introduction of novel side-chain interactions, potentially leading to enhanced binding affinity and selectivity for therapeutic targets. | High-throughput screening for enzyme inhibitors or receptor antagonists. |

| Material Science Focused Library | Creation of peptides with unique self-assembly properties or electronic characteristics due to the thiophene (B33073) moiety. | Screening for novel biomaterials with applications in tissue engineering or nanoelectronics. |

Engineering of Aminoacyl-tRNA Synthetases for Expanded Genetic Codes

A significant frontier in synthetic biology is the expansion of the genetic code to include non-canonical amino acids (ncAAs). This is achieved by engineering aminoacyl-tRNA synthetases (aaRSs) that can specifically recognize an ncAA and charge it to a cognate tRNA. While research has yet to specifically report the successful incorporation of L-3-thienylalanine using this method, the development of an orthogonal aaRS/tRNA pair for this amino acid would be a significant advancement. It would allow for the site-specific insertion of L-3-thienylalanine into proteins in living cells, opening up new avenues for protein engineering and the study of protein function.

Advancements in Chemical Ligation and Protein Semisynthesis

Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. The use of amino acid derivatives with unique properties can enhance the efficiency and scope of NCL. While direct studies on this compound are limited, research on the related compound, Boc-β-thienylalanine, has shown its utility in this context. The incorporation of thienylalanine residues at ligation junctions could potentially influence the kinetics and yield of the ligation reaction, offering advantages in the synthesis of complex protein targets.

Utilization in Cell-Free Protein Synthesis Systems

Cell-free protein synthesis (CFPS) systems have emerged as a versatile platform for the rapid production of proteins and for the incorporation of ncAAs. These systems offer an open environment that can be readily supplemented with the necessary components for incorporating specific ncAAs into a growing polypeptide chain. The use of L-3-thienylalanine in a CFPS system, in conjunction with a corresponding engineered aaRS and tRNA, could enable the efficient production of proteins containing this unique amino acid. This would be particularly valuable for generating proteins with novel functions or for producing proteins that are difficult to express in living cells.

Integration into Peptide Self-Assembly for Nanomaterial Design

The self-assembly of peptides into well-defined nanostructures is a rapidly growing field with applications in materials science, medicine, and nanotechnology. The incorporation of non-natural amino acids can profoundly influence the self-assembly process and the properties of the resulting nanomaterials. Research on a peptide containing the isomeric β-2-thienylalanine has demonstrated that the thienyl group can confer interesting electronic properties due to charge delocalization and π-stacking. Peptides incorporating L-3-thienylalanine are also expected to exhibit unique self-assembly behaviors, potentially forming novel nanostructures such as fibrils, tubes, or hydrogels with tailored electronic or conductive properties.

| Peptide Design Principle | Resulting Nanostructure | Potential Application |

|---|---|---|

| Alternating hydrophobic (L-3-thienylalanine) and hydrophilic residues | Amphiphilic peptides forming nanofibers or hydrogels | Scaffolds for tissue engineering, drug delivery vehicles |

| Peptides with multiple L-3-thienylalanine residues | π-stacking driven assembly into nanowires | Components for bio-electronic devices and sensors |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Boc-L-3-thienylalanine DCHA, and how can purity be optimized during synthesis?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, followed by thienylalanine coupling using reagents like EDC/NHS (to activate carboxyl groups) .

- Salt Formation : The DCHA (dicyclohexylamine) counterion is added to stabilize the product.

- Purification : Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) ensures >95% purity. Purity validation via (e.g., δ 1.4 ppm for Boc methyl groups) and LC-MS is critical .

- Data Table :

| Parameter | Optimal Condition | Purity Outcome |

|---|---|---|

| Coupling Reagent | EDC/NHS (1:1.2 molar ratio) | 92–95% |

| HPLC Gradient | 20–80% acetonitrile in 30 min | >99% |

Q. How should this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- Spectroscopy : (e.g., thienyl protons at δ 6.8–7.2 ppm), (Boc carbonyl at ~155 ppm), and FT-IR (amide I band at ~1650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 356.12) .

- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. What kinetic challenges arise in the hydrolysis of this compound under varying pH conditions?

- Methodological Answer : The DCHA counterion (pKa ~10.48) influences stability. Hydrolysis rates increase under acidic (pH <3) or basic (pH >10) conditions due to Boc group cleavage.

- Experimental Design : Conduct accelerated stability studies at 40°C with buffers (pH 2–12). Monitor degradation via HPLC and calculate activation energy () using the Arrhenius equation.

- Key Finding : At pH 7.4, = 52.7 kJ/mol for Boc deprotection, but rises to 356.0 kJ/mol under alkaline conditions due to DCHA-mediated side reactions .

- Data Table :

| pH | Temperature (°C) | (kJ/mol) | Half-Life (Days) |

|---|---|---|---|

| 2.0 | 40 | 68.3 | 7 |

| 7.4 | 40 | 52.7 | 30 |

| 10.0 | 40 | 356.0 | 2 |

Q. How can contradictions in spectroscopic data for this compound be resolved during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in ) may arise from:

- Tautomerism : Thienyl group proton exchange in DO. Confirm via deuterium exchange experiments.

- Impurity Interference : Use 2D NMR (COSY, HSQC) to isolate signals. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

- Case Study : A 2023 study resolved overlapping NMR peaks by using a 700 MHz spectrometer with cryoprobe sensitivity enhancement, achieving 0.01 ppm resolution .

Q. What advanced computational methods predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Charge Distribution : Electron-withdrawing effects of the thienyl group reduce nucleophilicity at the α-carbon.

- Transition States : Identify steric hindrance from the Boc group using molecular dynamics (MD) simulations.

- Validation : Compare computed coupling efficiencies (e.g., 78% predicted vs. 75% experimental) .

Methodological Best Practices

Q. How should researchers design experiments to assess the thermal stability of this compound?

- Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

- TGA : Decomposition onset at ~180°C (DCHA evaporation) and 220°C (Boc cleavage).

- DSC : Endothermic peaks at 85–88°C (melting point) .

- Protocol : Heat samples at 5°C/min under nitrogen. Correlate mass loss with FT-IR to track functional group degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.